Amino-PEG8-t-Boc-Hydrazide

Vue d'ensemble

Description

Amino-PEG8-t-Boc-Hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Synthesis Analysis

Amino-PEG8-t-Boc-Hydrazide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .Molecular Structure Analysis

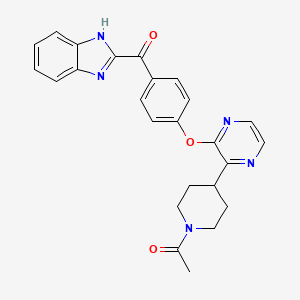

The molecular formula of Amino-PEG8-t-Boc-Hydrazide is C24H49N3O11 . It has a molecular weight of 555.7 g/mol .Chemical Reactions Analysis

The amine group in Amino-PEG8-t-Boc-Hydrazide is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .Physical And Chemical Properties Analysis

Amino-PEG8-t-Boc-Hydrazide has a molecular weight of 555.7 g/mol and a molecular formula of C24H49N3O11 . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique

Proteolytic Enzymes in Molecular Biology

“Amino-PEG8-t-Boc-Hydrazide” can be used in the research of proteolytic enzymes in molecular biology . Proteolytic enzymes are capable of hydrolyzing peptide bonds in proteins and have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens . They are extensively applied enzymes in several sectors of industry and biotechnology .

Peptide Synthesis

This compound can be used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via peptide bonds in a specific order. The biological process of producing long peptides (proteins) is known as protein biosynthesis .

Digestion of Unwanted Proteins during Nucleic Acid Purification

“Amino-PEG8-t-Boc-Hydrazide” can be used in the digestion of unwanted proteins during nucleic acid purification . This process is crucial in molecular biology and recombinant DNA techniques .

Cell Culturing and Tissue Dissociation

This compound can be used in cell culturing and tissue dissociation . Cell culture is the process by which cells are grown under controlled conditions. Tissue dissociation is the process of breaking down tissue into individual cells .

Preparation of Recombinant Antibody Fragments for Research, Diagnostics, and Therapy

“Amino-PEG8-t-Boc-Hydrazide” can be used in the preparation of recombinant antibody fragments for research, diagnostics, and therapy . Recombinant antibodies are antibodies that are produced through genetic engineering techniques .

Anti-Aging Treatments in Cosmetics

This compound can be used in anti-aging treatments in cosmetics . Peptides like “Amino-PEG8-t-Boc-Hydrazide” are known for their skin benefits and are commonly used in anti-aging cosmetic products .

Mécanisme D'action

Target of Action

Amino-PEG8-t-Boc-Hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which it can react with .

Mode of Action

The amine group in Amino-PEG8-t-Boc-Hydrazide is reactive and can form bonds with its targets . The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Pharmacokinetics

The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

The action of Amino-PEG8-t-Boc-Hydrazide can be influenced by environmental factors such as pH, as the Boc group can be deprotected under mild acidic conditions . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that its action, efficacy, and stability could also be influenced by the hydration level of its environment.

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49N3O11/c1-24(2,3)38-23(29)27-26-22(28)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-25/h4-21,25H2,1-3H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXIUVNZWFPOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

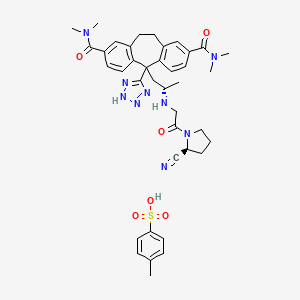

![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)

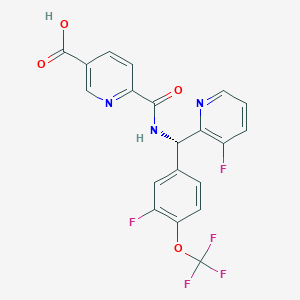

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)

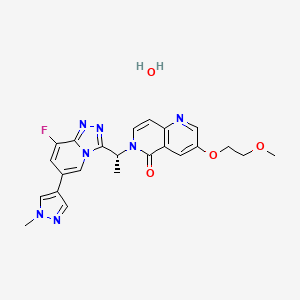

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)